molecular formula C7H7N5O2 B3347144 1H-Pyrazole, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- CAS No. 127296-23-5

1H-Pyrazole, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-

Cat. No.: B3347144
CAS No.: 127296-23-5
M. Wt: 193.16 g/mol
InChI Key: RURLSWSURUCZBT-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- is a heterocyclic compound that combines the structural features of pyrazole and imidazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both nitro and methyl groups on the imidazole ring enhances its reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

1-methyl-4-nitro-5-pyrazol-1-ylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-10-5-8-6(12(13)14)7(10)11-4-2-3-9-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURLSWSURUCZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1N2C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560979
Record name 1-(1-Methyl-4-nitro-1H-imidazol-5-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127296-23-5
Record name 1-(1-Methyl-4-nitro-1H-imidazol-5-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- typically involves the reaction of 5-chloro-1-methyl-4-nitro-1H-imidazole with pyrazole derivatives. One common method includes the nucleophilic substitution reaction where the chlorine atom is replaced by the pyrazole moiety under basic conditions. The reaction is usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure better control over reaction parameters and yield. Catalysts such as palladium or copper may be employed to enhance the reaction efficiency and selectivity. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Substitution: The methyl group on the imidazole ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride (NaH) in DMF.

Major Products:

    Reduction: 1-(1-methyl-4-amino-1H-imidazol-5-yl)-1H-pyrazole.

    Oxidation: 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-pyrazole N-oxide.

    Substitution: Various alkylated derivatives depending on the electrophile used.

Scientific Research Applications

1H-Pyrazole, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of 1H-Pyrazole, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- is primarily due to its ability to interact with enzymes and receptors in the body. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify biological targets. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. These interactions disrupt normal cellular processes, leading to the compound’s antimicrobial or anticancer effects.

Comparison with Similar Compounds

    1H-Pyrazole, 1-(1-methyl-4-amino-1H-imidazol-5-yl)-: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.

    1H-Pyrazole, 1-(1-methyl-4-chloro-1H-imidazol-5-yl)-: Contains a chlorine atom, making it more reactive towards nucleophilic substitution reactions.

    1H-Pyrazole, 1-(1-methyl-4-hydroxy-1H-imidazol-5-yl)-: The hydroxy group provides different hydrogen bonding capabilities and reactivity.

Uniqueness: 1H-Pyrazole, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox properties or interactions with biological targets.

This compound’s versatility and unique chemical properties make it a valuable subject of study in various scientific disciplines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrazole, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-
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